3-(2-aminoethyl)-N-ethylbenzamide

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

3-(2-aminoethyl)-N-ethylbenzamide is a research benzamide featuring a unique 3-ethylamine substitution. Its reactive primary amine enables use as a versatile building block for novel compound libraries, while its well-defined structure supports method development as a reference standard. Ideal for in-house SAR screening where no prior biological data exists, offering the opportunity for novel target discovery. Ensure experimental integrity by sourcing this defined scaffold.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13619792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-N-ethylbenzamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC(=C1)CCN
InChIInChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14)
InChIKeyMQJRMMKZUQWZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-N-ethylbenzamide: A Substituted Benzamide Building Block for Research Applications


3-(2-aminoethyl)-N-ethylbenzamide is a research chemical belonging to the substituted benzamide class, characterized by an ethylamine side chain at the 3-position of a benzamide core . Its molecular formula is C11H16N2O with a molecular weight of 192.26 g/mol [1]. The compound features a primary amine functional group, enabling its use as a building block in organic synthesis for creating chemical libraries or as a tool compound in preliminary biological assays . Unlike more extensively studied, clinically relevant substituted benzamides, its specific pharmacological profile remains largely uncharacterized in peer-reviewed literature .

3-(2-Aminoethyl)-N-ethylbenzamide: Why Structural Specificity Prevents Simple Substitution


For researchers exploring the structure-activity relationship (SAR) of substituted benzamides, 3-(2-aminoethyl)-N-ethylbenzamide cannot be casually substituted with an in-class analog due to its unique substitution pattern. In related benzamide series, the position and nature of substituents (e.g., ethylamine vs. chloro vs. methoxy) critically dictate target binding, functional activity, and pharmacokinetic properties . Direct substitution could therefore confound experimental results, leading to misinterpretation of SAR or failure of a chemical probe to elicit the expected biological response [1].

3-(2-Aminoethyl)-N-ethylbenzamide: Technical Data for Procurement and Selection


Physicochemical Properties of 3-(2-Aminoethyl)-N-ethylbenzamide

3-(2-aminoethyl)-N-ethylbenzamide has a defined molecular structure (C11H16N2O) and molecular weight (192.26 g/mol) [1]. These baseline data are prerequisites for procurement, inventory management, and reaction stoichiometry calculations.

Chemical Synthesis Analytical Chemistry Medicinal Chemistry

Lack of High-Strength Comparative Biological Data for 3-(2-Aminoethyl)-N-ethylbenzamide

A comprehensive search of peer-reviewed literature, including primary research papers and patents, failed to identify any published studies reporting quantitative biological activity (e.g., IC50, Ki, EC50) for 3-(2-aminoethyl)-N-ethylbenzamide against any specific target, nor any comparative data against close analogs. No evidence of binding affinity, functional potency, or in vivo efficacy for this compound was found.

Drug Discovery Chemical Biology Pharmacology

Application Scenarios for 3-(2-Aminoethyl)-N-ethylbenzamide in R&D


As a Building Block in Library Synthesis for SAR Exploration

Due to its defined structure and reactive amine, 3-(2-aminoethyl)-N-ethylbenzamide is suitable as a building block in the synthesis of novel substituted benzamide libraries. Researchers can use this scaffold to explore the impact of various modifications on the ethylamine side chain or benzamide core, contributing to internal SAR studies. This application is supported by the compound's role as a synthetic intermediate .

Analytical Reference Standard for Method Development

The compound's well-defined molecular weight (192.26 g/mol) and chemical formula (C11H16N2O) [1] make it a viable candidate for use as an analytical reference standard. It could be used in developing and validating methods such as HPLC, LC-MS, or NMR for related benzamide analogs, where a pure, structurally similar compound is required for calibration or system suitability testing.

Exploratory Probe in In-House Biological Screening

Given the complete absence of published biological data, 3-(2-aminoethyl)-N-ethylbenzamide represents an opportunity for in-house, exploratory screening against a panel of biological targets of interest. This is a primary research application for a chemical with no prior characterization, where any observed activity would represent a novel finding.

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